(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone
Overview
Description
The compound “1-benzyl-4-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperazine” is a derivative of benzylpiperazine . Benzylpiperazine is often used as a recreational drug and is known to have euphoriant and stimulant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular formula of the compound is C19H25Cl2N2O, with an average mass of 368.320 Da and a monoisotopic mass of 367.133850 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzylpiperazine, a related compound, has been studied extensively. It is known to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .Scientific Research Applications
Novel Antibacterial and Biofilm Inhibitors
Piperazine derivatives have shown potent antibacterial efficacies and biofilm inhibition activities. For instance, certain bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated significant in vitro antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also shown excellent inhibitory activities against MRSA and VRE bacterial strains, outperforming reference antibiotics like Ciprofloxacin in biofilm inhibition activities (Mekky & Sanad, 2020).
Central Pharmacological Activities
Research into piperazine derivatives has identified their central pharmacological activity, primarily through the activation of the monoamine pathway. These activities include antipsychotic, antidepressant, and anxiolytic applications. Benzylpiperazine, a prototype of these derivatives, has been studied for its stimulant and euphoric effects, suggesting a wide range of therapeutic applications in central nervous system disorders (Brito et al., 2018).
Antifungal Activities
Piperazine compounds have also been investigated for their fungicidal activity. For example, 3-piperazine-bis(benzoxaborole) and its boronic acid analogue were studied against several filamentous fungi, showing that the heterocyclic benzoxaborole system is essential for the antifungal action of these compounds. This suggests potential applications in developing new antifungal agents with enhanced efficacy (Wieczorek et al., 2014).
Antimicrobial and Antivirus Research
The synthesis and evaluation of novel 1,4-disubstituted piperazines have highlighted their potential as antibacterial agents against resistant strains of bacteria and as HIV-1 entry inhibitors. This underscores the importance of piperazine derivatives in developing new therapeutics for infectious diseases (Shroff et al., 2022).
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O/c1-19(2)15(12-16(20)21)17(19)18(24)23-10-8-22(9-11-23)13-14-6-4-3-5-7-14/h3-7,12,15,17H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMINOYTNFNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C=C(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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